Synaptamide

描述

二十二碳六烯酰乙醇酰胺是一种生物活性脂类,来源于二十二碳六烯酸,一种 ω-3 脂肪酸。 它是内源性大麻素系统的一部分,并因其在各种生理过程中的潜在治疗作用而受到研究,包括炎症、葡萄糖代谢和神经保护 .

科学研究应用

二十二碳六烯酰乙醇酰胺具有广泛的科学研究应用:

作用机制

二十二碳六烯酰乙醇酰胺主要通过内源性大麻素系统发挥作用。 它与大麻素受体(CB1 和 CB2)结合并调节其活性,从而导致各种生理效应 。 它还影响其他信号通路,例如过氧化物酶体增殖物激活受体 (PPAR) 通路,该通路在脂质代谢和炎症中发挥作用 .

生化分析

Biochemical Properties

Synaptamide is synthesized from DHA-containing phosphatidylethanolamine (DHA-PE) through the action of specific phospholipase D (PLD)This compound binds to GPR110, leading to the activation of the cAMP/protein kinase A (PKA) signaling pathway . This interaction promotes neurogenesis, neurite outgrowth, and synaptogenesis, highlighting its role in enhancing brain function and plasticity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neural cells, it promotes the differentiation of neural stem cells and enhances glutamatergic synaptic activity . This compound also exhibits anti-inflammatory properties by reducing the activation of microglia and astrocytes, which are key players in neuroinflammation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by increasing intracellular cAMP levels and activating the cAMP-response element binding protein (CREB) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GAIN domain of GPR110, triggering a conformational change that activates the cAMP/PKA signaling pathway . This activation leads to the phosphorylation of CREB, which in turn regulates the expression of genes involved in neurogenesis and synaptogenesis . This compound also inhibits the nuclear translocation of NF-κB subunit RelA, thereby reducing the expression of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and sustained effects over time. Studies have demonstrated that this compound can prevent long-term neurodegenerative changes and improve hippocampal plasticity in models of traumatic brain injury . The compound’s anti-inflammatory and neuroprotective effects are maintained over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces neuroinflammation and promotes neurogenesis . Higher doses may lead to adverse effects, such as increased oxidative stress and apoptosis . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the modulation of ketone body and amino acid metabolism . It is synthesized from DHA through the action of enzymes such as N-acyltransferase and NAPE-hydrolyzing phospholipase D . This compound also influences the levels of arachidonic acid-derived eicosanoids and other lipid metabolites, contributing to its anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to accumulate in the brain, where it exerts its neurogenic and neuroprotective effects . The distribution of this compound is influenced by its binding to GPR110, which facilitates its localization to specific cellular compartments .

Subcellular Localization

This compound is localized to various subcellular compartments, including the plasma membrane and intracellular vesicles . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles . The subcellular localization of this compound is crucial for its role in modulating cellular processes and signaling pathways .

准备方法

合成路线和反应条件

二十二碳六烯酰乙醇酰胺可以通过二十二碳六烯酸与乙醇胺反应合成。 这种反应通常涉及使用偶联剂,例如 N,N'-二环己基碳二酰亚胺 (DCC),以促进酰胺键的形成 。反应通常在二氯甲烷等有机溶剂中于温和条件下进行,以防止敏感的多不饱和脂肪酸降解。

工业生产方法

二十二碳六烯酰乙醇酰胺的工业生产通常涉及使用脂肪酶的酶促合成。 这种方法因其更高的特异性和更温和的反应条件而被优先选择,这有助于保持二十二碳六烯酸的完整性 。酶促过程通常涉及在无溶剂系统中使用固定化脂肪酶,使其成为一种环境友好的方法。

化学反应分析

反应类型

二十二碳六烯酰乙醇酰胺会经历各种化学反应,包括:

还原: 还原反应不太常见,但会导致形成饱和乙醇酰胺。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和脂氧合酶。

还原: 可以使用硼氢化钠等还原剂。

取代: 酰氯和酸酐等试剂通常用于取代反应。

主要产品

羟基化衍生物: 这些是氧化的主要产物,具有增强的抗炎特性.

饱和乙醇酰胺: 这些是还原反应的产物,与母体化合物相比具有不同的生物活性。

相似化合物的比较

类似化合物

花生四烯酰乙醇酰胺 (anandamide): 另一种内源性大麻素,结构类似,但来源于花生四烯酸.

二十碳五烯酰乙醇酰胺: 来源于二十碳五烯酸,另一种 ω-3 脂肪酸.

独特性

二十二碳六烯酰乙醇酰胺的独特性在于它源于二十二碳六烯酸,与其他乙醇酰胺相比,它具有独特的抗炎和神经保护特性 。 它能够调节葡萄糖摄取和影响内源性大麻素系统,使其进一步区别于类似化合物 .

属性

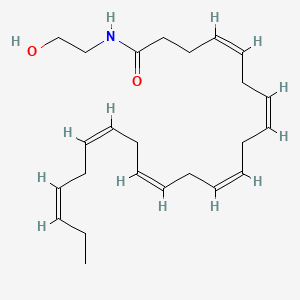

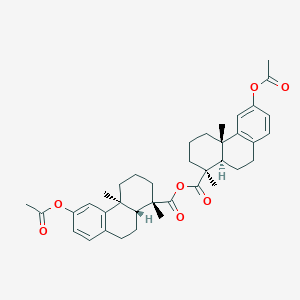

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEHOLRSGZPBSM-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678596 | |

| Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosahexaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

162758-94-3 | |

| Record name | Synaptamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162758-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosahexaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of synaptamide?

A1: this compound exerts its effects primarily by binding to and activating the G-protein coupled receptor 110 (GPR110, also known as ADGRF1). []

Q2: What are the downstream effects of this compound binding to GPR110?

A2: Binding of this compound to GPR110 triggers the cAMP/protein kinase A (PKA) signaling pathway. [] This pathway plays a vital role in neuronal development, survival, and plasticity.

Q3: How does this compound affect axon growth?

A3: this compound has been shown to promote axon growth in cultured cortical neurons. [, ] This effect is mediated through cAMP elevation, and interestingly, is antagonized by Sonic Hedgehog (Shh) signaling via a non-canonical, Smoothened-independent pathway. []

Q4: What is the role of this compound in neurogenesis?

A4: this compound demonstrates potent neurogenic activity by inducing neuronal differentiation of neural stem cells (NSCs). [] This effect is mediated through the activation of the PKA/CREB pathway, a critical regulator of neuronal development. []

Q5: How does this compound contribute to neuroprotection?

A5: this compound displays neuroprotective effects by reducing neuroinflammation, promoting neurogenesis, and improving synaptic plasticity. [, , , , , ] For example, in a mouse model of traumatic brain injury, this compound administration improved cognitive function, reduced neuronal death, and modulated the inflammatory response. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C24H37NO2, and its molecular weight is 371.56 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While specific spectroscopic data is not provided in the provided abstracts, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods can provide information about its structure and purity.

Q8: Is there information available on the material compatibility and stability of this compound?

A8: The provided abstracts focus primarily on the biological activity and therapeutic potential of this compound. Further research is needed to fully understand its compatibility with various materials and its stability under different storage conditions.

Q9: Does this compound possess any catalytic properties?

A9: this compound is not known to exhibit catalytic properties. Its biological activity primarily stems from its role as a signaling molecule, specifically as a ligand for GPR110.

Q10: How do structural modifications of this compound affect its activity?

A10: While the provided abstracts do not delve into specific SAR studies, research suggests that the length and saturation of the acyl chain play a crucial role in this compound's binding affinity and biological activity.

Q11: Are there any known this compound analogs with improved potency or selectivity?

A11: One study investigated dimethylthis compound (A8) as a stable analog of this compound. A8 also activates GPR110 and showed efficacy in a model of optic nerve injury. [] This suggests that structural modifications can potentially enhance this compound's therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)

![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)